Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step often includes the oxidation of the methyl group to a ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include the corresponding alcohols, ketones, and substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but with different substituents on the piperazine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative with different functional groups.
Uniqueness
Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
315493-39-1 |
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Molecular Formula |
C20H31N5O3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H31N5O3/c1-15-13-24(19(27)28-20(2,3)4)14-18(26)25(15)22-16-7-11-23(12-8-16)17-5-9-21-10-6-17/h5-6,9-10,15-16,22H,7-8,11-14H2,1-4H3 |
InChI Key |
DBANOCMKMHICPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1NC2CCN(CC2)C3=CC=NC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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